1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine
Overview
Description
1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C10H14FNO2 . It belongs to the class of organic compounds known as dimethoxybenzenes, which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and one fluoro group. The benzene ring is further connected to an ethan-1-amine group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 199.22 . The compound’s InChI code is 1S/C10H14FNO2/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3 .Scientific Research Applications
Analytical Techniques and Substance Identification
1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine, as a compound related to 2C-B, has been involved in studies focusing on substance identification using various analytical techniques. One study conducted a test purchase and confirmed the identity of a related substance, bk-2C-B, through analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This research highlights the role of these compounds in advancing analytical chemistry methods (Power et al., 2015).
Kinetics and Reaction Mechanisms
Research into the kinetics and reaction mechanisms of related fluoro-phenyl compounds has been conducted. For example, a study on the kinetics of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine bases in dipolar aprotic solvents provides insights into complex reaction pathways, offering a deeper understanding of chemical processes involving fluorinated compounds (Jarczewski et al., 1986).
Chiral Derivatizing Agents
The compound's derivatives have been explored as chiral derivatizing agents, useful in the enantiomeric separation of amino acids and amine compounds. A study synthesized 2-Fluoro-2-phenyl-1-aminoethane from styrene, separated its enantiomers, and determined their configurations. This work demonstrates its potential in chiral analysis (Hamman, 1989).
Synthesis of Enantiopure Compounds
In the context of synthesizing enantiopure compounds, researchers have developed methods to create fluorous 1,2-diphenyl-1,2-diaminoethane with significant fluorine content, showcasing the compound's role in the synthesis of enantiopure secondary diamines (Bayardon & Sinou, 2005).
Material Science and Polymer Chemistry
The compound and its analogs have applications in material science, particularly in synthesizing polyimides. A novel bis(ether amine) monomer was created, leading to new polyimides with notable solubility, optical transparency, and thermal stability, demonstrating its utility in advanced material development (Zhang et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(2-fluoro-4,5-dimethoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-6H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTAHPCJRMPZFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)OC)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234200 | |
Record name | 2-Fluoro-4,5-dimethoxy-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
926251-52-7 | |
Record name | 2-Fluoro-4,5-dimethoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926251-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4,5-dimethoxy-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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